molecular formula C7H7N5 B8739280 3-(2-methyl-2H-tetrazol-5-yl)-pyridine

3-(2-methyl-2H-tetrazol-5-yl)-pyridine

Cat. No.: B8739280
M. Wt: 161.16 g/mol
InChI Key: VOUCHCXAPUMFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-2H-tetrazol-5-yl)-pyridine is a heterocyclic compound that contains a tetrazole ring substituted with a methyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-2H-tetrazol-5-yl)-pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyanopyridine with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-2H-tetrazol-5-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The methyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other nitrogen heterocycles.

Scientific Research Applications

3-(2-methyl-2H-tetrazol-5-yl)-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methyl-2H-tetrazol-5-yl)-pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(3-pyridyl)-1H-tetrazole: Similar structure but different tautomeric form.

    3-Methyl-5-(3-pyridyl)-2H-tetrazole: Methyl group positioned differently on the tetrazole ring.

    5-(3-Pyridyl)-2H-tetrazole: Lacks the methyl substitution.

Uniqueness

3-(2-methyl-2H-tetrazol-5-yl)-pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and pyridyl groups can enhance its ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

3-(2-methyltetrazol-5-yl)pyridine

InChI

InChI=1S/C7H7N5/c1-12-10-7(9-11-12)6-3-2-4-8-5-6/h2-5H,1H3

InChI Key

VOUCHCXAPUMFFI-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-pyridyl)-tetrazole (11) (J. M. McManus and R. M. Herbst, J. Am. Chem. Soc., 24 (1959) 1462-64) (10 g, 0.068 mol), sodium hydroxide (2.73 g, 0.068 mol), and methyl iodide (14.5 g, 0.1 mol) in ethanol (100 ml) was stirred at 40° C. overnight. The mixture was filtered and the filtrate was evaporated. The residue was dissolved in dichloromethane (100 ml), and the solution was washed three with water (100 ml). The organic phase wan dried over magnesium sulphate and evaporated yielding 3.21 g (0.020 mol 30%) of 12 with M.P. 108°-110° C. According to the 1H NMR spectrum the product contained less than 10% of the 1-isomer.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

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